![molecular formula C9H16LiO5PS B13483174 Lithium(1+) 3-(diethoxyphosphoryl)bicyclo[1.1.1]pentane-1-sulfinate](/img/structure/B13483174.png)
Lithium(1+) 3-(diethoxyphosphoryl)bicyclo[1.1.1]pentane-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 3-(diethoxyphosphoryl)bicyclo[111]pentane-1-sulfinate is a compound that features a bicyclo[111]pentane scaffold, which is known for its unique three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 3-(diethoxyphosphoryl)bicyclo[1.1.1]pentane-1-sulfinate typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common approach is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pentane derivatives . This method involves the use of lithium 4,4′-di-tert-butylbiphenylide (LiDBB) to reduce [1.1.1]propellane, followed by reaction with various electrophiles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the scalable synthesis of bicyclo[1.1.1]pentane derivatives generally involves the use of robust and efficient synthetic routes that can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 3-(diethoxyphosphoryl)bicyclo[1.1.1]pentane-1-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted bicyclo[1.1.1]pentane derivatives .
Scientific Research Applications
Lithium(1+) 3-(diethoxyphosphoryl)bicyclo[1.1.1]pentane-1-sulfinate has several scientific research applications:
Mechanism of Action
The mechanism of action of Lithium(1+) 3-(diethoxyphosphoryl)bicyclo[1.1.1]pentane-1-sulfinate involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to mimic the geometry and substituent exit vectors of benzene rings, making it an effective bioisostere . This interaction can modulate biological activity by enhancing solubility, membrane permeability, and reducing metabolic susceptibility .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another bicyclo[1.1.1]pentane derivative used in organic synthesis.
1,2-Difunctionalized bicyclo[1.1.1]pentanes: These compounds are used as mimetics for ortho/meta-substituted arenes.
Uniqueness
Lithium(1+) 3-(diethoxyphosphoryl)bicyclo[1.1.1]pentane-1-sulfinate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ability to act as a bioisostere for para-substituted benzene rings makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C9H16LiO5PS |
|---|---|
Molecular Weight |
274.2 g/mol |
IUPAC Name |
lithium;3-diethoxyphosphorylbicyclo[1.1.1]pentane-1-sulfinate |
InChI |
InChI=1S/C9H17O5PS.Li/c1-3-13-15(10,14-4-2)8-5-9(6-8,7-8)16(11)12;/h3-7H2,1-2H3,(H,11,12);/q;+1/p-1 |
InChI Key |
NFQOMGNCDAMWLG-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CCOP(=O)(C12CC(C1)(C2)S(=O)[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


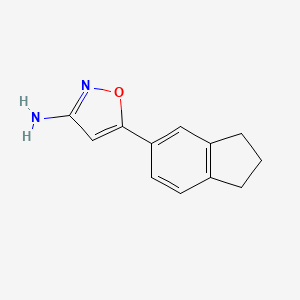

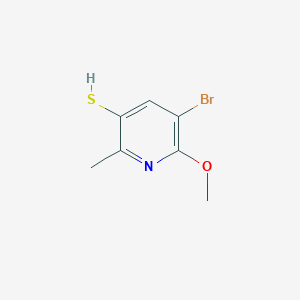
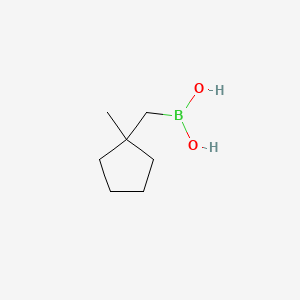
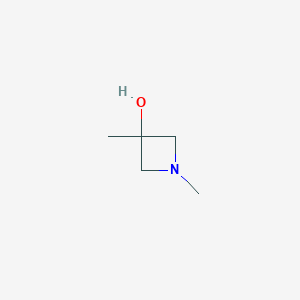
![[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride](/img/structure/B13483127.png)
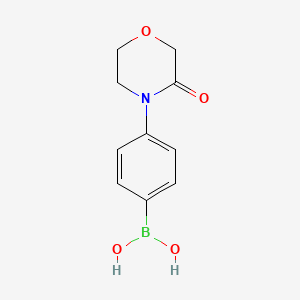
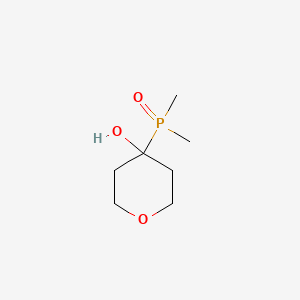
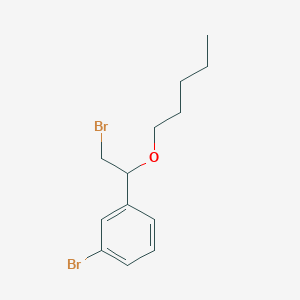
![4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamidehydrochloride](/img/structure/B13483141.png)

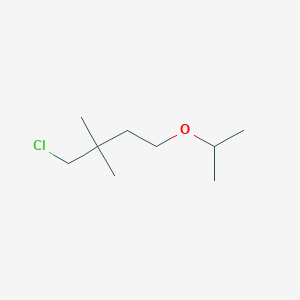
![(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13483154.png)
![rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13483159.png)
